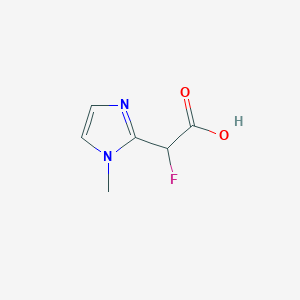

2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid

Description

2-Fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is a fluorinated imidazole derivative characterized by a methyl group at the N1 position of the imidazole ring and a fluorine atom adjacent to the acetic acid moiety. The fluorine atom enhances electronic effects and metabolic stability, while the acetic acid group contributes to solubility and hydrogen-bonding interactions .

Properties

Molecular Formula |

C6H7FN2O2 |

|---|---|

Molecular Weight |

158.13 g/mol |

IUPAC Name |

2-fluoro-2-(1-methylimidazol-2-yl)acetic acid |

InChI |

InChI=1S/C6H7FN2O2/c1-9-3-2-8-5(9)4(7)6(10)11/h2-4H,1H3,(H,10,11) |

InChI Key |

AXDHSQSVSXCYLJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid typically involves the methylation of 1-methylimidazole followed by oxidation. The reaction conditions are mild and can include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the imidazole ring or the carboxylic acid group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent against infections and inflammatory conditions. The imidazole derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The fluorine substitution in 2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid may improve its interaction with biological targets, enhancing efficacy and reducing side effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, it has shown effectiveness against multi-drug resistant Staphylococcus aureus and Escherichia coli. For instance, compounds derived from imidazole have been reported to possess minimum inhibitory concentration (MIC) values ranging from 20–70 µM against these pathogens .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has demonstrated that modifications to the imidazole ring and the acetic acid moiety can significantly influence biological activity. For example, studies have shown that specific substitutions can enhance solubility and stability in biological systems, which are critical factors for drug efficacy .

Interaction with Biological Targets

The compound's ability to interact with various biological targets has been a focal point of research. Preliminary data suggest that it may modulate key signaling pathways involved in inflammation and immune responses. Interaction studies have focused on its binding affinity with receptors and enzymes, providing insights into its mechanism of action.

Binding Studies

Binding affinity studies have indicated that this compound may interact with enzymes involved in metabolic pathways. Such interactions are essential for understanding how this compound can be utilized in therapeutic applications targeting specific diseases .

Synthesis and Optimization

The synthesis of this compound can be achieved through several methods that require careful optimization to ensure high yields and purity. Various reagents, including oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride, are employed in these synthetic routes.

Antibacterial Efficacy

A study published in a peer-reviewed journal highlighted the antibacterial efficacy of imidazole derivatives against resistant strains of bacteria. The results showed that certain derivatives exhibited MIC values comparable to traditional antibiotics, suggesting their potential as alternative treatments .

Anti-inflammatory Properties

Another case study focused on the anti-inflammatory effects of compounds related to this compound. The findings indicated a significant reduction in inflammation markers in vitro, supporting further exploration of this compound for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The fluorine atom can also participate in interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Research Findings and Data

Sensor Performance

- The sulfanyl-modified IL@AuNP sensor achieved a perchlorate detection limit of 0.1 μM, with aggregation kinetics influenced by pH-dependent protonation of the imidazole nitrogen .

Biological Activity

2-Fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the family of imidazole derivatives, characterized by the presence of a fluorine atom and an imidazole ring. The fluorine substitution enhances its chemical stability and reactivity, making it a valuable candidate for drug development. The molecular formula is C₇H₈FN₂O₂, and its structure can be represented as follows:

Antimicrobial Properties

Imidazole derivatives are known for their diverse biological activities, particularly antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentration (MIC) values that suggest moderate to strong activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings indicate that the compound could be developed as an antimicrobial agent .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have shown that it may influence cellular signaling pathways involved in cancer progression. For instance, compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). In vitro studies demonstrated that certain analogs could enhance caspase-3 activity, indicating a potential mechanism for inducing programmed cell death .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets such as enzymes and receptors. Interaction studies have suggested that it may modulate gene expression and enzyme activity through non-covalent recognition mechanisms . This interaction profile positions the compound as a promising candidate for further investigation in drug development.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, emphasizing the need for optimization to ensure high yield and purity:

- Fluorination Reaction : Utilizing fluorinating agents to introduce the fluorine atom into the imidazole ring.

- Acetic Acid Derivation : Employing acetic acid derivatives in reactions with imidazole precursors.

- Catalytic Methods : Utilizing transition metal catalysts to facilitate the formation of desired bonds.

Each method presents unique advantages and challenges regarding yield and purity .

Case Studies

Recent case studies have highlighted the potential applications of this compound in various therapeutic areas:

- Antimicrobial Applications : A study focused on the antibacterial efficacy of imidazole derivatives against resistant strains of bacteria, demonstrating significant promise for clinical applications.

- Anticancer Research : Investigations into the apoptotic effects of imidazole derivatives on cancer cells have shown promising results, warranting further exploration into their mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid, and how can reaction efficiency be optimized?

- Methodology :

- Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) has been effective for analogous imidazo[2,1-b]thiazole derivatives, yielding 90–96% with high selectivity .

- Key parameters :

- Temperature : Maintain 80–100°C to ensure complete cyclization.

- Substrate ratios : Use a 1:1.2 molar ratio of imidazole precursor to fluorinated acetic acid derivatives to minimize side reactions .

- Monitoring : Employ thin-layer chromatography (TLC) with silica gel and UV detection for real-time reaction tracking .

Q. How should researchers characterize the structure and purity of this compound?

- Analytical workflow :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at C2, methyl group at N1) and assess stereochemistry .

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole ring vibrations (C-N stretches ~1600 cm⁻¹) .

- Elemental analysis : Validate purity (>95%) by comparing experimental vs. calculated C, H, N, and F percentages .

- Melting point : Use an electrothermal apparatus to determine consistency with literature values (e.g., analogs in ).

Q. What are the stability considerations for this compound under different storage conditions?

- Stability protocol :

- Short-term storage : Keep at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the carboxylic acid group .

- Long-term stability : Store under nitrogen in amber vials to avoid photodegradation and moisture absorption .

- Monitoring : Perform HPLC every 3 months to detect decomposition products (e.g., free imidazole or fluoroacetic acid) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Computational strategy :

- Quantum chemical calculations : Use density functional theory (DFT) to map electron density at the imidazole ring and fluorine atom, predicting sites for electrophilic substitution .

- Docking studies : Model interactions with biological targets (e.g., enzymes in ’s anti-inflammatory pathways) to prioritize substituents improving binding affinity .

- Reaction path search : Apply ICReDD’s quantum chemical workflows to simulate reaction pathways and optimize synthetic conditions .

Q. What experimental approaches resolve contradictions in reported biological activity data for imidazole derivatives?

- Troubleshooting framework :

- Bioassay standardization : Use uniform cell lines (e.g., HEK-293 for cytotoxicity) and control for batch-to-batch compound purity variations .

- Metabolic stability : Compare half-life in liver microsomes to identify if rapid degradation (e.g., via esterase cleavage) explains inconsistent in vitro vs. in vivo results .

- Structural analogs : Synthesize and test derivatives lacking the fluoro or methyl group to isolate pharmacophoric contributions .

Q. How can researchers optimize solvent-free synthesis for scale-up while maintaining yield?

- Scale-up protocol :

- Reactor design : Use a rotating cylindrical reactor to enhance heat distribution and prevent localized overheating in solvent-free conditions .

- Catalyst recycling : Recover Eaton’s reagent via vacuum distillation (60–80°C) to reduce costs and waste .

- Process analytics : Implement inline FTIR to monitor reaction progression and automate temperature adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.